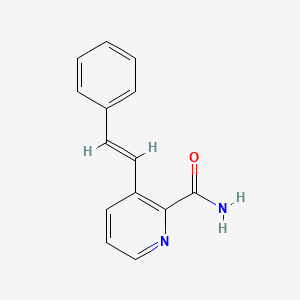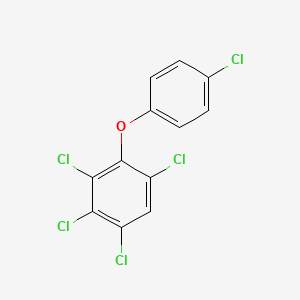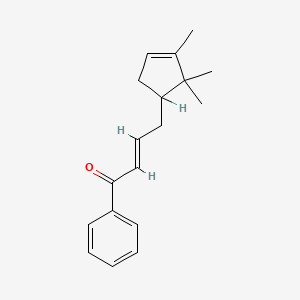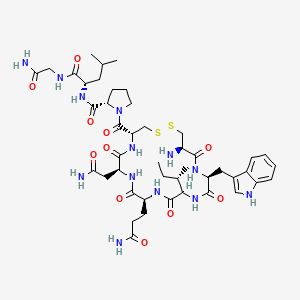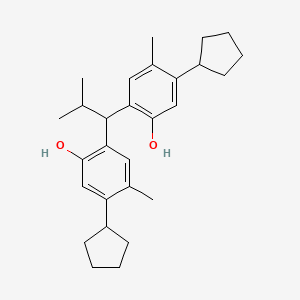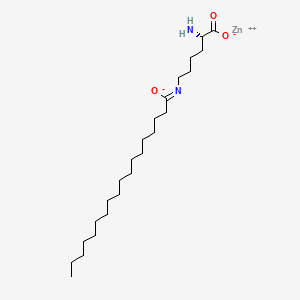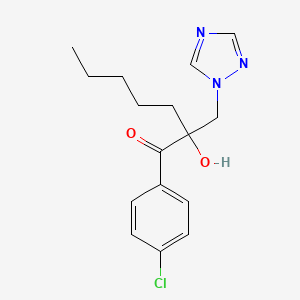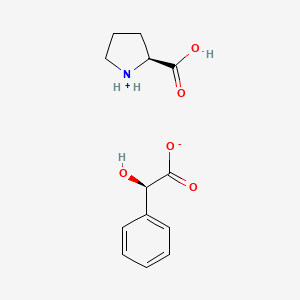
L-Prolinium (R)-alpha-hydroxybenzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.
Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.
Comparaison Avec Des Composés Similaires
L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:
L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.
L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.
L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.
The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.
Propriétés
Numéro CAS |
93803-22-6 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |
Clé InChI |
IKUZAIOVQBHBJS-NFPGDTMVSA-N |
SMILES isomérique |
C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES canonique |
C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
